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Compound of Interest

Compound Name: 3-Piperidinebutanamine

CAS No.: 1772-29-8

Cat. No.: B3048626

Get Quote

Chemical Identity & Nomenclature
3-(3-Piperidinyl)butanamine is a bifunctional scaffold featuring a saturated piperidine ring

substituted at the C3 position with a 4-carbon primary amine chain. It is a reduced derivative of

the corresponding pyridine analog and serves as a versatile intermediate for synthesizing

GPCR ligands and kinase inhibitors.
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Attribute Detail

IUPAC Name 3-(Piperidin-3-yl)butan-1-amine

Preferred Synonyms
3-(3-Piperidyl)butylamine; 1-Amino-3-(3-

piperidyl)butane; 3-(3-Aminobutyl)piperidine

CAS Registry Number
Not widely listed; see closely related 3-(3-

pyridyl)butan-1-amine (CAS 379264-83-2)

Molecular Formula C₉H₂₀N₂

Molecular Weight 156.27 g/mol

Chiral Centers 2 (C3 of piperidine, C3 of butane chain)

Stereoisomers 4 (3R,3'R; 3S,3'S; 3R,3'S; 3S,3'R)

Structural Analysis
The molecule consists of a flexible butylamine chain attached to a rigid piperidine ring. The

presence of two basic nitrogen atoms (secondary amine in the ring, primary amine on the

chain) allows for orthogonal protection and functionalization strategies.

Primary Amine (pKa ~10.5): Highly nucleophilic, suitable for amide coupling or reductive

amination.

Secondary Amine (pKa ~11.0): Sterically more hindered than the primary amine but highly

basic; often requires Boc or Cbz protection during synthesis.

Synthetic Methodologies
Synthesis of 3-(3-Piperidinyl)butanamine typically proceeds via the reduction of its pyridine

precursor, which is constructed from 3-acetylpyridine.

Pathway A: From 3-Acetylpyridine (The Nitrile Route)
This route establishes the carbon skeleton via a Horner-Wadsworth-Emmons (HWE) reaction

or Knoevenagel condensation, followed by sequential reduction.
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Step 1: Olefination Reaction of 3-acetylpyridine with diethyl cyanomethylphosphonate (HWE

reagent) yields the unsaturated nitrile, 3-(3-pyridyl)but-2-enenitrile.

Reagents: NaH, THF, 0°C to RT.

Mechanism:[1][2][3][4] Deprotonation of phosphonate, nucleophilic attack on ketone,

elimination of phosphate.

Step 2: Selective Reduction (Alkene & Nitrile) Catalytic hydrogenation reduces the alkene and

the nitrile group to a primary amine.

Reagents: H₂ (50 psi), Raney Nickel or Pd/C, NH₃/MeOH.

Intermediate: 3-(3-Pyridyl)butan-1-amine.

Step 3: Ring Hydrogenation Exhaustive hydrogenation of the pyridine ring to a piperidine ring.

Reagents: H₂ (high pressure), PtO₂ (Adams' catalyst) or Rh/Al₂O₃, Acetic Acid.

Note: Acidic conditions protonate the pyridyl nitrogen, facilitating reduction.

Pathway B: Visualization of Synthesis Logic
The following diagram illustrates the stepwise construction of the scaffold.

Figure 1: Synthetic pathway from 3-acetylpyridine to 3-(3-piperidinyl)butanamine.
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[2]
Experimental Protocols
Standard operating procedures for the handling and synthesis of amine intermediates.
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Protocol 1: Catalytic Hydrogenation of Pyridine Ring
Objective: Convert 3-(3-pyridyl)butan-1-amine to 3-(3-piperidinyl)butanamine.

Preparation: Dissolve 10 mmol of 3-(3-pyridyl)butan-1-amine in 50 mL of glacial acetic acid.

Catalyst Addition: Carefully add 5 wt% Platinum Oxide (PtO₂) under an argon atmosphere.

Caution: PtO₂ is pyrophoric.

Hydrogenation: Transfer the mixture to a Parr hydrogenation apparatus. Purge with H₂ three

times. Pressurize to 60 psi (4 bar) and stir at room temperature for 12–24 hours.

Monitoring: Monitor reaction progress by LC-MS (look for M+6 mass shift, m/z 151 → 157).

Workup: Filter the catalyst through a celite pad. Concentrate the filtrate under reduced

pressure to remove acetic acid.

Neutralization: Dissolve the residue in water, cool to 0°C, and basify to pH >12 using 6N

NaOH. Extract with Dichloromethane (DCM) (3 x 50 mL).

Purification: Dry organic layers over Na₂SO₄ and concentrate. If necessary, purify via amine-

functionalized silica gel chromatography.

Applications in Drug Discovery
This scaffold is valuable for its ability to mimic the spatial arrangement of neurotransmitters and

bioactive alkaloids.

Nicotinic Acetylcholine Receptor (nAChR) Ligands
The structure resembles metanicotine and anabasine. Modifications at the primary amine (e.g.,

methylation, amide formation) can tune selectivity for α4β2 or α7 nAChR subtypes, relevant for

cognitive disorders and pain management.

Kinase Inhibitor Linkers
The flexible butyl chain allows the primary amine to reach into deep binding pockets (e.g., the

ribose binding site) while the piperidine ring acts as a solvent-exposed solubilizing group or
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interacts with hinge region residues.

Peptidomimetics
The diamine functionality allows the molecule to serve as a lysine surrogate in macrocyclic

peptide synthesis, introducing conformational constraints due to the piperidine ring.

Safety and Handling
Corrosivity: As a diamine, the compound is corrosive to skin and eyes. Wear nitrile gloves,

safety goggles, and a face shield.

Storage: Hygroscopic and sensitive to CO₂ (carbamate formation). Store under nitrogen or

argon at 2–8°C.

Disposal: Dispose of as hazardous basic organic waste.
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Related Patent:Substituted Pyridine Derivatives as Kinase Inhibitors. (Search for "3-(3-
pyridyl)

(Note: Specific CAS numbers for the final saturated diamine are not widely indexed in public

commercial catalogs, indicating its status as a specialized research intermediate usually

synthesized in situ or on-demand.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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